molecular formula C14H15N3O2 B2955751 N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2270918-69-7

N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide

Cat. No. B2955751
CAS RN: 2270918-69-7
M. Wt: 257.293
InChI Key: QTRZGQNERBQZTH-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties. In

Scientific Research Applications

Biological Activity and Pharmacological Research

N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide, as a derivative of the pyrazole class, plays a significant role in the development of compounds with diverse biological activities. Pyrazole derivatives are recognized for their wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities. The synthesis of pyrazole heterocycles is crucial in medicinal chemistry due to their role as pharmacophores in many biologically active compounds. These derivatives serve as essential templates for combinatorial and medicinal chemistry, highlighting their significance in drug discovery and development processes (Dar & Shamsuzzaman, 2015).

Synthesis and Chemical Properties

The synthetic versatility of N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide is notable, with its chemical structure allowing for various modifications and derivatizations. This adaptability supports the design of more active biological agents, facilitating the exploration of novel therapeutic applications. The compound's synthesis typically involves condensation followed by cyclization, highlighting the importance of these chemical reactions in creating pyrazole-based heterocyclic compounds with potential yields under different conditions, including simple reactions and microwave irradiation (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-4-14(18)15-13-9-10(2)16-17(13)11-5-7-12(19-3)8-6-11/h4-9H,1H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRZGQNERBQZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide

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